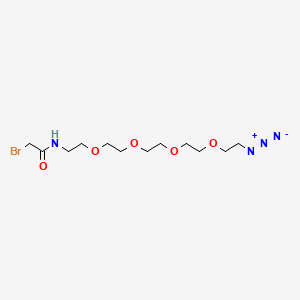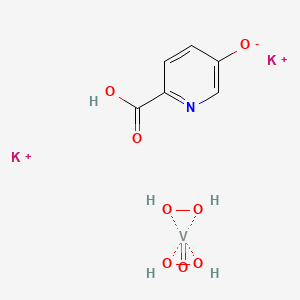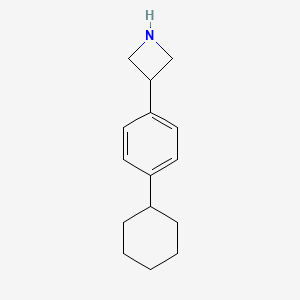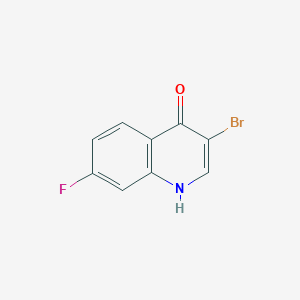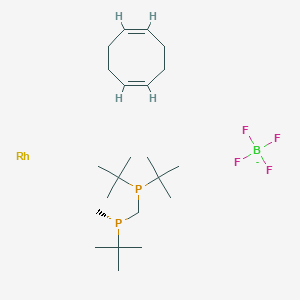
(S)-TCFP-Rh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-TCFP-Rh is a chiral organometallic compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a rhodium metal center coordinated to a chiral ligand, which imparts specific stereochemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TCFP-Rh typically involves the coordination of a chiral ligand to a rhodium precursor. One common method involves the use of a rhodium chloride dimer as the starting material, which is reacted with the chiral ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting complex is then purified using chromatographic techniques to obtain the desired this compound compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired stereochemistry and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-TCFP-Rh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species. Substitution reactions result in the formation of new rhodium-ligand complexes.
Aplicaciones Científicas De Investigación
(S)-TCFP-Rh has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, including asymmetric hydrogenation and hydroformylation reactions.
Biology: The compound has been studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological molecules and inhibit tumor growth.
Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mecanismo De Acción
The mechanism by which (S)-TCFP-Rh exerts its effects involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic processes. The chiral ligand plays a crucial role in determining the stereochemistry of the products formed. Molecular targets and pathways involved in its action include interactions with enzymes and other biological macromolecules, leading to specific biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
®-TCFP-Rh: The enantiomer of (S)-TCFP-Rh, which has similar properties but different stereochemistry.
Rhodium(III) chloride: A common rhodium precursor used in the synthesis of various rhodium complexes.
Rhodium(I) carbonyl chloride: Another rhodium complex with distinct reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are valuable in asymmetric synthesis. Its ability to catalyze a wide range of reactions with high selectivity makes it a versatile and valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C22H44BF4P2Rh- |
|---|---|
Peso molecular |
560.2 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m1.../s1 |
Clave InChI |
CRUGJRKRRYVPDF-JMJDVLNDSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC([P@@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
